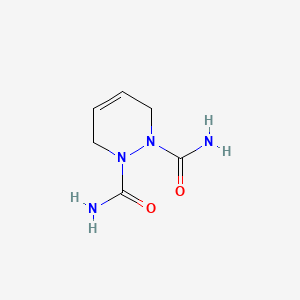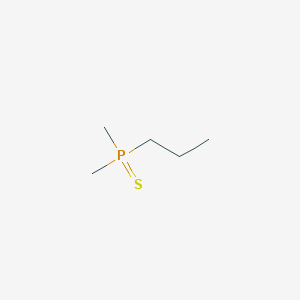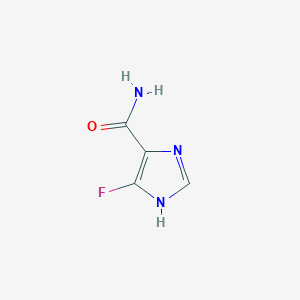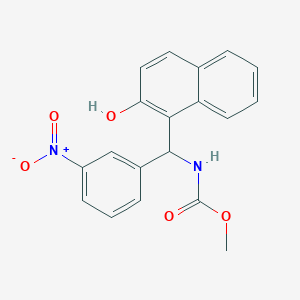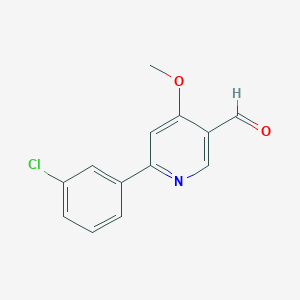
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is a heterocyclic aromatic compound that features a pyridine ring substituted with a carboxaldehyde group at the 3-position, a 3-chlorophenyl group at the 6-position, and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- typically involves multi-step organic reactions One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 6-(3-chlorophenyl)-4-methoxy-.
Reduction: 3-Pyridinecarbinol, 6-(3-chlorophenyl)-4-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-2-methyl-: Similar structure but with a methyl group at the 2-position instead of a methoxy group at the 4-position.
3-Pyridinecarboxaldehyde, 6-(3-methoxyphenyl)-: Similar structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
Uniqueness
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is unique due to the specific positioning of the methoxy and 3-chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1332336-59-0 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-6-12(15-7-10(13)8-16)9-3-2-4-11(14)5-9/h2-8H,1H3 |
InChI Key |
LXSPRLNKYDWSAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


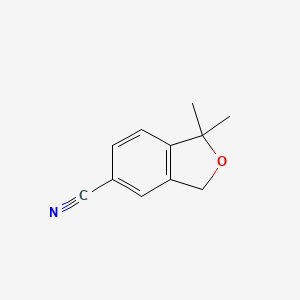

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
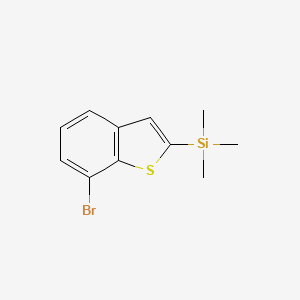

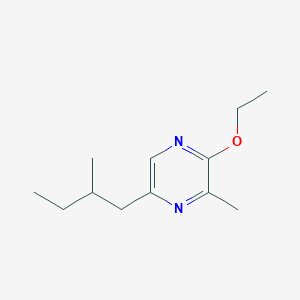
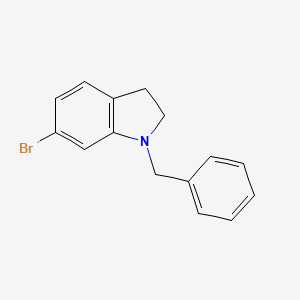
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
